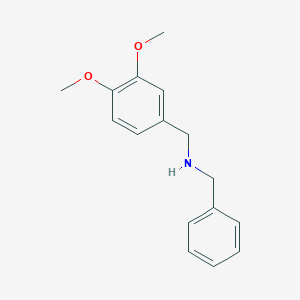

Benzyl-(3,4-dimethoxy-benzyl)-amine

Description

BenchChem offers high-quality Benzyl-(3,4-dimethoxy-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-(3,4-dimethoxy-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDVCSGIUHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

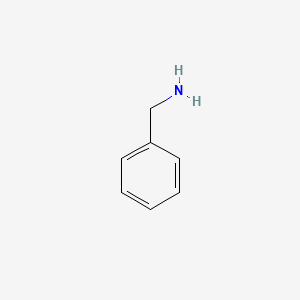

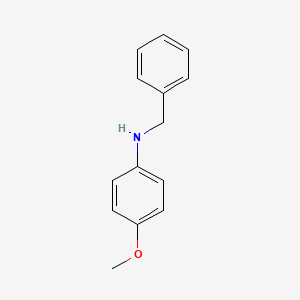

This guide provides a comprehensive overview of the synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine, a secondary amine with applications in pharmaceutical research and development. The primary and most efficient method for its preparation is through the reductive amination of 3,4-dimethoxybenzaldehyde with benzylamine. This document outlines the prevalent synthetic protocols, presents quantitative data for comparison, and offers detailed experimental procedures.

Core Synthesis Pathway: Reductive Amination

The synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine is most commonly achieved via a one-pot reductive amination reaction. This method involves the formation of an imine intermediate from the condensation of 3,4-dimethoxybenzaldehyde and benzylamine, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for this transformation.

The overall reaction is as follows:

Comparative Analysis of Synthesis Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine and analogous structures via reductive amination. This allows for a clear comparison of different reaction conditions and their resulting yields.

| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3,4-Dimethoxybenzaldehyde | Benzylamine | NaBH₄ | Methanol | Room Temp. | 12 | ~95% (estimated) |

| Benzaldehyde | Aniline | NaBH₄ / NaH₂PO₄·H₂O | THF | Reflux | 0.92 | 92%[1] |

| Arylaldehydes | Various Amines | NaBH₄ / Acetic Acid | Methanol | 0 - (-5) then reflux | 10-12 | 50-75%[2] |

| Benzaldehyde | Aniline | NaBH₄ / Benzoic Acid | THF | Reflux | 1 | 92% |

| Aldehydes | Amines | NaBH(OAc)₃ | Ethyl Acetate | Room Temp. | 6 | Not Specified[3] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine via reductive amination using sodium borohydride.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Benzylamine

-

Sodium Borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hydrochloric Acid (1 M)

-

Sodium Bicarbonate (saturated aqueous solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous methanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Amine Addition: To the stirred solution, add benzylamine (1.0 - 1.1 eq) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction, carefully quench the excess sodium borohydride by slowly adding deionized water or 1 M hydrochloric acid until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude Benzyl-(3,4-dimethoxy-benzyl)-amine can be purified by column chromatography on silica gel if necessary.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical and experimental workflows in the synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine.

Caption: A flowchart illustrating the major steps in the synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine.

Caption: The reductive amination pathway for the synthesis of the target secondary amine.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl-(3,4-dimethoxy-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-(3,4-dimethoxy-benzyl)-amine is a secondary amine containing both a benzyl and a 3,4-dimethoxybenzyl group attached to the nitrogen atom. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their structural similarity to various pharmacologically active molecules. Understanding the physicochemical properties of this core structure is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing new molecules with desired therapeutic effects. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl-(3,4-dimethoxy-benzyl)-amine, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following tables summarize the key properties of Benzyl-(3,4-dimethoxy-benzyl)-amine, including both computed and available experimental data for the compound and its close analogs.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉NO₂ | PubChem[1][2] |

| Molecular Weight | 257.33 g/mol | PubChem[1][2] |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | PubChem[1] |

| CAS Number | 13174-24-8 | Santa Cruz Biotechnology[2] |

| Predicted pKa | 8.30 ± 0.20 | Guidechem |

| Computed logP (XLogP3) | 2.4 | PubChem[1] |

| Topological Polar Surface Area | 30.5 Ų | PubChem[1] |

Table 2: Experimental Physicochemical Properties (including data from related compounds)

| Property | Value | Compound | Notes | Source |

| Melting Point | 106–107 °C | (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine | This is a significantly larger, related molecule; the melting point of the target compound may differ. | MDPI[3] |

| Boiling Point | ~281-284 °C | 3,4-Dimethoxybenzylamine | This is a related primary amine and can serve as an estimate. | Sigma-Aldrich[4] |

| Boiling Point | 394.4 °C at 760 mmHg | Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine | This is a structural isomer and provides a potential boiling point estimate. | Guidechem[5] |

| Solubility | 10 mg/mL in PBS (pH 7.2) | N-benzyl-3,4-dimethoxyamphetamine hydrochloride | This is the hydrochloride salt of a related compound; solubility of the free base may differ. | Cayman Chemical[6] |

| Solubility | 30 mg/mL in DMSO | N-benzyl-3,4-dimethoxyamphetamine hydrochloride | High solubility in a common organic solvent. | Cayman Chemical[6] |

| Solubility | 30 mg/mL in DMF | N-benzyl-3,4-dimethoxyamphetamine hydrochloride | High solubility in a common organic solvent. | Cayman Chemical[6] |

| Solubility | 10 mg/mL in Ethanol | N-benzyl-3,4-dimethoxyamphetamine hydrochloride | Good solubility in a common polar protic solvent. | Cayman Chemical[6] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine

A common method for the synthesis of secondary amines like Benzyl-(3,4-dimethoxy-benzyl)-amine is through reductive amination.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Benzylamine

-

Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium borohydride)

-

Anhydrous solvent (e.g., Dichloromethane, Methanol)

-

Glacial acetic acid (if using sodium triacetoxyborohydride)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

-

Add benzylamine (1 equivalent) to the solution. If using sodium triacetoxyborohydride, add glacial acetic acid (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Slowly add the reducing agent (1.2-1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Benzyl-(3,4-dimethoxy-benzyl)-amine.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons from both benzyl rings, singlets for the two methoxy groups, and signals for the methylene protons of the benzyl and dimethoxybenzyl groups.

-

¹³C NMR: Shows the number of unique carbon atoms. Expected signals would include those for the aromatic carbons, the methoxy carbons, and the methylene carbons.

2. Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of Benzyl-(3,4-dimethoxy-benzyl)-amine (257.33 g/mol )[1][2]. Fragmentation patterns can further confirm the structure.

3. Infrared (IR) Spectroscopy:

-

Identifies the functional groups present. Key expected absorption bands for a secondary amine include an N-H stretch (around 3300-3500 cm⁻¹, typically weak for secondary amines), C-N stretching, and aromatic C-H and C=C stretching vibrations.

Determination of Physicochemical Properties

1. Melting Point Determination:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a melting point apparatus and heated slowly.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

2. Boiling Point Determination:

-

A small amount of the liquid is placed in a test tube with an inverted capillary tube.

-

The setup is heated in a Thiele tube or on a heating block.

-

The temperature at which a steady stream of bubbles emerges from the capillary, and the liquid re-enters the capillary upon cooling, is recorded as the boiling point.

3. pKa Determination (Potentiometric Titration):

-

A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

4. logP Determination (Shake-Flask Method):

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities or signaling pathways of Benzyl-(3,4-dimethoxy-benzyl)-amine. However, related compounds containing the dimethoxybenzyl moiety have been investigated for various biological activities. For instance, some derivatives have been explored for their potential as antimicrobial and anticancer agents[7]. The structural similarity to certain psychoactive compounds also suggests potential interactions with neurotransmitter systems, although this has not been explicitly studied for this specific molecule.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by Benzyl-(3,4-dimethoxy-benzyl)-amine. Such studies would likely involve in vitro screening against a panel of receptors and enzymes, followed by cell-based assays to investigate downstream signaling events.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Benzyl-(3,4-dimethoxy-benzyl)-amine. The presented data, compiled from available literature and computational predictions, offers valuable insights for researchers in medicinal chemistry and drug development. The detailed experimental protocols serve as a practical resource for the synthesis, characterization, and property determination of this and related compounds. While specific biological data is currently lacking, the information provided herein lays the groundwork for future investigations into the pharmacological potential of this chemical scaffold.

References

- 1. Benzyl-(3,4-dimethoxy-benzyl)-amine | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,4-Dimethoxybenzylamine 97 5763-61-1 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]

In-Depth Technical Guide: Benzyl-(3,4-dimethoxy-benzyl)-amine (CAS 13174-24-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-(3,4-dimethoxy-benzyl)-amine, with the CAS number 13174-24-8, is a secondary amine featuring a benzyl group and a 3,4-dimethoxybenzyl group attached to a central nitrogen atom. This compound belongs to the broader class of dibenzylamines. Its structure, incorporating methoxy-substituted aromatic rings, makes it a subject of interest as a potential scaffold or intermediate in synthetic and medicinal chemistry. This guide provides a summary of the currently available technical information for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 13174-24-8 | [1][2] |

| Molecular Formula | C₁₆H₁₉NO₂ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | [2] |

| Synonyms | Benzyl-(3,4-dimethoxybenzyl)amine, n-benzyl-1-(3,4-dimethoxyphenyl)methanamine, Benzenemethanamine, 3,4-dimethoxy-N-(phenylmethyl)- | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | [2] |

| InChI Key | JUVDVCSGIUHGPB-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 257.141578849 Da | [2] |

| Topological Polar Surface Area | 30.5 Ų | [2] |

| Rotatable Bond Count | 6 | N/A |

| Hydrogen Bond Acceptor Count | 3 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Predicted pKa | 8.30 ± 0.20 | N/A |

| Predicted XLogP3 | 2.4 | [2] |

Note: Most physical properties such as melting point, boiling point, and solubility in various solvents have not been experimentally determined or reported in the available literature. The compound is listed for research use only and not for diagnostic or therapeutic use[1].

Synthesis

The primary and most logical synthetic route to Benzyl-(3,4-dimethoxy-benzyl)-amine is through the reductive amination of 3,4-dimethoxybenzaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this exact compound is not available, a general procedure for reductive amination using sodium triacetoxyborohydride, a common and mild reducing agent, is provided below. This protocol is based on standard laboratory practices for this type of transformation.

General Protocol for Reductive Amination:

-

Step 1: Imine Formation. To a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M), add benzylamine (1.0-1.1 equivalents). The mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as TLC or NMR. In some procedures, a drying agent like anhydrous magnesium sulfate is added to facilitate the removal of water formed during imine formation.

-

Step 2: Reduction. Once imine formation is deemed sufficient, the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for a period of 2 to 24 hours, or until the reaction is complete as monitored by TLC or LC-MS[3].

-

Step 3: Work-up and Purification. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with the solvent used for the reaction (e.g., ethyl acetate)[3]. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure Benzyl-(3,4-dimethoxy-benzyl)-amine.

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram.

Caption: Reductive amination synthesis workflow.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for Benzyl-(3,4-dimethoxy-benzyl)-amine are not available in the public domain. For structural confirmation, researchers would need to acquire this data upon synthesis. The expected characteristic signals would include:

-

¹H NMR: Aromatic protons from both benzyl rings, singlets for the two methoxy groups, and singlet or triplet signals for the two methylene (CH₂) groups and the N-H proton.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the two methoxy carbons, and the two methylene carbons.

-

IR: N-H stretching vibration (typically in the 3300-3500 cm⁻¹ region for secondary amines), C-H stretching for aromatic and aliphatic groups, and C-O stretching for the methoxy groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (257.33 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Applications

As of the current literature survey, there is no specific reported biological activity, pharmacological profile, or mechanism of action for Benzyl-(3,4-dimethoxy-benzyl)-amine. The compound is primarily available as a research chemical, suggesting its potential use as a building block or intermediate in the synthesis of more complex molecules[1][4].

Structurally related N-benzylphenethylamines and other substituted benzylamines have been investigated for a range of biological activities, including interactions with serotonergic (5-HT) receptors and potential antifungal properties[5][6]. However, these findings cannot be directly extrapolated to the title compound without experimental validation.

Due to the lack of information on its biological targets and effects, no signaling pathways or mechanisms of action can be described or visualized.

Safety and Handling

Specific safety and toxicity data for Benzyl-(3,4-dimethoxy-benzyl)-amine are not thoroughly detailed. As with any research chemical, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Benzyl-(3,4-dimethoxy-benzyl)-amine (CAS 13174-24-8) is a well-defined chemical entity with a clear synthetic pathway via reductive amination. However, there is a significant gap in the publicly available literature regarding its physical properties, experimental spectroscopic data, and, most notably, its biological activity. For researchers in drug development, this compound currently represents a potential synthetic intermediate rather than a pharmacologically characterized agent. Further research would be required to elucidate any potential biological effects and to determine its suitability as a lead compound or pharmacophore in drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. Benzyl-(3,4-dimethoxy-benzyl)-amine | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Benzyl-(4-methoxy-benzyl)-amine | 14429-02-8 | PAA42902 [biosynth.com]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Benzyl-(3,4-dimethoxy-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Benzyl-(3,4-dimethoxy-benzyl)-amine (CAS 13174-24-8). The information herein is intended to support research and development activities where this compound is of interest.

Compound Identity

-

IUPAC Name: N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine[1]

-

Synonyms: Benzyl-(3,4-dimethoxy-benzyl)-amine, N-(3,4-Dimethoxybenzyl)benzylamine[2][3]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | m | 5H | Aromatic protons (benzyl group) |

| ~ 6.85 | d, J ≈ 8.0 Hz | 1H | Aromatic proton (dimethoxybenzyl group) |

| ~ 6.80 | d, J ≈ 2.0 Hz | 1H | Aromatic proton (dimethoxybenzyl group) |

| ~ 6.75 | dd, J ≈ 8.0, 2.0 Hz | 1H | Aromatic proton (dimethoxybenzyl group) |

| ~ 3.88 | s | 3H | Methoxy (-OCH₃) protons |

| ~ 3.86 | s | 3H | Methoxy (-OCH₃) protons |

| ~ 3.75 | s | 2H | Methylene (-CH₂-) protons (benzylic) |

| ~ 3.70 | s | 2H | Methylene (-CH₂-) protons (dimethoxybenzylic) |

| ~ 1.80 | br s | 1H | Amine (-NH-) proton |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 149.0 | Aromatic C-O |

| ~ 148.0 | Aromatic C-O |

| ~ 140.0 | Aromatic C (quaternary, benzyl) |

| ~ 132.5 | Aromatic C (quaternary, dimethoxybenzyl) |

| ~ 128.5 | Aromatic CH (benzyl) |

| ~ 128.2 | Aromatic CH (benzyl) |

| ~ 127.0 | Aromatic CH (benzyl) |

| ~ 120.0 | Aromatic CH (dimethoxybenzyl) |

| ~ 111.8 | Aromatic CH (dimethoxybenzyl) |

| ~ 111.0 | Aromatic CH (dimethoxybenzyl) |

| ~ 55.9 | Methoxy (-OCH₃) |

| ~ 55.8 | Methoxy (-OCH₃) |

| ~ 53.5 | Methylene (-CH₂-) |

| ~ 51.0 | Methylene (-CH₂-) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3310 | Weak-Medium | N-H stretch (secondary amine) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2800 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1515, 1450 | Medium-Strong | Aromatic C=C bending |

| ~ 1260 - 1230 | Strong | Aryl-O stretch (asymmetric) |

| ~ 1150 - 1020 | Strong | Aryl-O stretch (symmetric) & C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 257 | [M]⁺ (Molecular ion) |

| 256 | [M-H]⁺ |

| 166 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 151 | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) |

| 91 | [C₇H₇]⁺ (Benzyl cation/Tropylium ion - likely base peak) |

Experimental Protocols

The synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine can be achieved via reductive amination of 3,4-dimethoxybenzaldehyde with benzylamine.

3.1. Synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine [4][5]

-

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Benzylamine

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Dichloromethane (DCM)

-

Acetic Acid (optional, if using NaBH(OAc)₃)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq.) in methanol or dichloromethane, add benzylamine (1.0-1.2 eq.).

-

If using sodium triacetoxyborohydride, add acetic acid (1.0 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

If using sodium borohydride, cool the reaction mixture to 0 °C.

-

Slowly add the reducing agent (sodium borohydride, 1.5 eq., or sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Benzyl-(3,4-dimethoxy-benzyl)-amine.

-

3.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

-

Mass Spectrometry (MS):

-

Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Visualization of Experimental Workflow

The following diagram illustrates the synthetic and analytical workflow for Benzyl-(3,4-dimethoxy-benzyl)-amine.

References

The Diverse Biological Landscape of Dimethoxy-benzylamine Compounds: A Technical Guide

Introduction

Dimethoxy-benzylamine and its derivatives represent a class of organic compounds with a versatile chemical scaffold that has garnered significant interest in medicinal chemistry and drug development. The presence of the dimethoxy-substituted benzyl group and a reactive amine function allows for a wide range of structural modifications, leading to compounds with diverse and potent biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and neurological agents, among other therapeutic applications. The position of the methoxy groups on the phenyl ring, along with the nature of substitutions on the amine, plays a crucial role in determining the specific biological targets and the potency of these molecules. This technical guide provides an in-depth overview of the current understanding of the biological activities of various dimethoxy-benzylamine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antimicrobial Activities

Derivatives of dimethoxy-benzylamine have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. This has made them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antibacterial and Antifungal Properties

Studies have shown that N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives exhibit significant antibacterial and antifungal activities.[1] For instance, certain compounds in this series have shown potent inhibition against Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Candida albicans.[1] Similarly, fatty acid amides derived from 4-methoxybenzylamine have also been synthesized and evaluated for their antimicrobial properties, with some showing powerful activity.[2][3][4] The (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine compound has been investigated for its effects against both Gram-positive and Gram-negative bacteria.[5]

Table 1: Antimicrobial Activity of Dimethoxy-benzylamine Derivatives

| Compound Class | Test Organism | Activity Measure | Result | Reference |

|---|---|---|---|---|

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4a) | S. aureus | MIC | 26.11 µM | [1] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4a) | C. albicans | MIC | 26.11 µM | [1] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4b) | P. aeruginosa | MIC | 23.28 µM | [1] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4b) | S. typhi | MIC | 23.28 µM | [1] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4b) | E. coli | MIC | 23.28 µM | [1] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4c) | P. aeruginosa | MIC | 22.89 µM | [1] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4d) | S. aureus | MIC | 47.83 µM | [1] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4d) | E. coli | MIC | 47.83 µM |[1] |

Experimental Protocols for Antimicrobial Activity

Agar Well Diffusion Assay:

-

Bacterial or fungal strains are cultured in appropriate broth media to a specified turbidity.

-

The microbial culture is uniformly spread over the surface of an agar plate.

-

Wells of a specific diameter are punched into the agar.

-

A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

A known antibiotic (e.g., Vancomycin, Ceftriaxone) and the solvent are used as positive and negative controls, respectively.[1]

-

The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity.[1]

Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) Determination:

-

A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated for a specified period (e.g., 24 hours at 37°C).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[2][3]

-

To determine the MKC, an aliquot from the wells showing no growth is subcultured onto fresh agar plates.

-

The MKC is the lowest concentration that results in no microbial growth on the agar plates.[2][3]

Anticancer Activity

The anticancer potential of dimethoxy-benzylamine compounds is a significant area of research. These molecules have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Cytotoxicity and Mechanistic Insights

(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine has been reported to exhibit significant anticancer activity against leukemia and breast cancer cell lines.[5] Studies in xenograft models of breast cancer have shown a reduction in tumor size following treatment with this compound.[5] The proposed mechanism involves the modulation of signaling pathways that control cell proliferation and apoptosis.[5]

Furthermore, derivatives of 2-(3,4-dimethoxyphenyl)benzazole have been synthesized and evaluated for their anticancer properties.[6] Notably, a compound bearing two chlorine atoms on the benzimidazole moiety was found to be the most potent against A549 lung cancer cells.[6] Another area of interest is the inhibition of tubulin polymerization. A series of trimethoxyphenyl (TMP)-based analogues, synthesized from a 2-(3,4-dimethoxyphenyl) starting material, exhibited potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line by inhibiting β-tubulin polymerization, which in turn triggers apoptosis.[7]

Table 2: Anticancer Activity of Dimethoxy-benzylamine Derivatives

| Compound Class/Name | Cancer Cell Line | Activity Measure | Result | Reference |

|---|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)benzazole (Cmpd 12) | A549 (Lung) | GI50 | 1.5 µg/mL | [6] |

| 2-(3,4-dimethoxyphenyl)benzazole (Cmpd 24) | MCF-7 (Breast) | GI50 | 7 µg/mL | [6] |

| 2-(3,4-dimethoxyphenyl)benzazole (Cmpd 24) | HeLa (Cervical) | GI50 | 5.5 µg/mL | [6] |

| TMP-based azalactone derivative (Cmpd 9) | HepG2 (Liver) | IC50 | 1.38 µM | [7] |

| TMP-based azalactone derivative (Cmpd 10) | HepG2 (Liver) | IC50 | 2.52 µM | [7] |

| TMP-based azalactone derivative (Cmpd 11) | HepG2 (Liver) | IC50 | 3.21 µM | [7] |

| N-phenyl triazinone derivative (Cmpd 9) | HepG2 (Liver) | β-tubulin inhibition | 86.73% | [7] |

| N-pyridoyl triazinone derivative (Cmpd 10) | HepG2 (Liver) | β-tubulin inhibition | 80.51% | [7] |

| N-phenylthiazolyl triazinone (Cmpd 11) | HepG2 (Liver) | β-tubulin inhibition | 69.95% |[7] |

Experimental Protocols for Anticancer Assays

In Vitro Cytotoxicity Assay (e.g., MTT Assay):

-

Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[7]

Tubulin Polymerization Assay (ELISA-based):

-

Cell lysates from treated (with test compounds at their IC50 concentration) and untreated cancer cells are prepared.

-

The levels of polymerized (or depolymerized) β-tubulin are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

The results are often expressed as a percentage of inhibition compared to a known tubulin inhibitor like podophyllotoxin.[7]

Neurological and Receptor Activity

Dimethoxy-benzylamine derivatives have also been explored for their effects on the central nervous system (CNS). Their structural similarity to certain neurotransmitters suggests potential interactions with various receptors and transporters.

Serotonin 5-HT2 Receptor Agonism

Structure-activity relationship studies on 4-substituted-2,5-dimethoxyphenethylamines led to the discovery of potent serotonin 5-HT2 receptor agonists.[8] One such compound, CYB210010, demonstrated high agonist potency at both 5-HT2A and 5-HT2C receptors. This compound was found to be orally bioavailable, capable of crossing into the CNS, and engaging with 5-HT2A receptors in the frontal cortex.[8] Such activity is significant as 5-HT2 receptor activation is implicated in neuroplasticity, and agonists are being investigated for therapeutic potential in various neurological and psychiatric disorders.[8] 2,4-Dimethoxybenzylamine has also been used in research focused on neurological disorders and in studies of neurotransmitter systems.[9][10]

Experimental Protocols for Receptor Activity

Receptor Binding Assays:

-

Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared.

-

The membranes are incubated with a radiolabeled ligand known to bind to the receptor.

-

Increasing concentrations of the test compound are added to compete with the radiolabeled ligand for binding sites.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is measured.

-

The data is used to calculate the affinity (Ki) of the test compound for the receptor.

Functional Assays (e.g., Calcium Mobilization):

-

Cells expressing the G-protein coupled receptor of interest (e.g., 5-HT2A, which couples to Gq) are loaded with a calcium-sensitive fluorescent dye.

-

The cells are treated with the test compound.

-

Agonist binding activates the receptor, leading to an increase in intracellular calcium.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.

-

The potency (EC50) and efficacy of the compound as an agonist can be determined from the dose-response curve.

Enzyme Inhibition

The ability of dimethoxy-benzylamine derivatives to inhibit specific enzymes is another promising area of their biological activity.

Inhibition of Cholinesterases and Other Enzymes

In a study evaluating methoxy benzoin, benzil, and stilbenoid derivatives, several compounds showed inhibitory activity against various enzymes.[11] Specifically, certain derivatives were identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The same study also found inhibitors for α-amylase, α-glucosidase (relevant to diabetes), and tyrosinase (relevant to pigmentation).[11] For instance, compound 2 was the most effective against AChE, while compound 13 showed the best activity against BChE.[11]

Table 3: Enzyme Inhibitory Activity of Methoxy-Substituted Derivatives

| Compound Class/Name | Target Enzyme | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Methoxy Benzoin (Cmpd 2) | Acetylcholinesterase (AChE) | IC50 | Most effective in class | [11] |

| Methoxy Benzil (Cmpd 13) | Butyrylcholinesterase (BChE) | IC50 | 70.94 µg/mL | [11] |

| Methoxy Benzoin (Cmpd 7) | Butyrylcholinesterase (BChE) | IC50 | 93.51 µg/mL | [11] |

| Methoxy Benzil (Cmpd 19) | α-Amylase | IC50 | Most effective in class | [11] |

| Methoxy Benzil (Cmpd 16) | α-Glucosidase | IC50 | Most effective in class | [11] |

| Methoxy Benzil (Cmpd 16) | Tyrosinase | IC50 | Most effective in class |[11] |

Experimental Protocol for Enzyme Inhibition (General)

-

The target enzyme is pre-incubated with various concentrations of the inhibitor (test compound) in a suitable buffer.

-

The enzymatic reaction is initiated by adding the specific substrate for the enzyme.

-

The reaction is allowed to proceed for a set amount of time at a controlled temperature.

-

The reaction is stopped, often by adding a chemical agent or by heat.

-

The amount of product formed (or substrate consumed) is measured, typically using a spectrophotometric or fluorometric method.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The dimethoxy-benzylamine scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and neuroactive agents, as well as specific enzyme inhibitors. The quantitative data presented in the tables underscores the potency of these derivatives, while the detailed protocols provide a framework for their continued evaluation. The structure-activity relationship studies, though not exhaustively detailed here, are crucial for optimizing lead compounds. For example, the addition of halogen atoms can enhance anticancer activity, while modifications to side chains can modulate antimicrobial potency. Future research should focus on further elucidating the mechanisms of action, optimizing the pharmacokinetic and toxicological profiles of lead compounds, and exploring the full therapeutic potential of this versatile chemical class through the synthesis of novel analogues. The use of computational tools like molecular docking will continue to be invaluable in designing next-generation dimethoxy-benzylamine-based therapeutics.

References

- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]

- 6. Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. acgpubs.org [acgpubs.org]

The Dimethoxybenzyl Group: A Strategic Tool in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The dimethoxybenzyl (DMB) group has emerged as a versatile and highly valuable protecting group in the intricate landscape of multi-step organic synthesis. Its unique electronic properties, conferred by the presence of two electron-donating methoxy groups on the benzyl ring, allow for a nuanced approach to the protection and deprotection of various functional groups, including alcohols, amines, and amides. This technical guide provides an in-depth exploration of the DMB group's role, offering a comprehensive overview of its applications, cleavage strategies, and experimental protocols to aid researchers in leveraging its full potential.

Core Principles and Advantages

The strategic placement of two methoxy groups on the benzyl ring significantly increases the electron density of the aromatic system compared to the more traditional benzyl (Bn) and p-methoxybenzyl (PMB) groups.[1][2] This heightened electron density is the cornerstone of the DMB group's utility, rendering it more susceptible to cleavage under both acidic and oxidative conditions.[1] This enhanced lability allows for its selective removal in the presence of other, more robust protecting groups, a critical feature for orthogonal protection strategies in the synthesis of complex molecules.[3][4]

The primary advantages of employing the DMB protecting group include:

-

Mild Deprotection Conditions: The DMB group can be cleaved under significantly milder acidic conditions than those required for PMB or Bn ethers, which is particularly beneficial when dealing with acid-sensitive substrates.[5]

-

Orthogonal Deprotection: The ability to selectively cleave the DMB group in the presence of other protecting groups like benzyl ethers, esters, and even the tert-butyloxycarbonyl (Boc) group under carefully controlled conditions, provides chemists with a powerful tool for intricate synthetic sequences.[3][4]

-

Enhanced Reaction Kinetics: In solid-phase peptide synthesis (SPPS), the use of a DMB group as a backbone protecting group on secondary amines disrupts interchain hydrogen bonding, mitigating peptide aggregation and thereby improving reaction kinetics for both acylation and deprotection steps.[6]

-

Prevention of Side Reactions: In carbohydrate chemistry, a DMB group on the amide nitrogen of 2-acetamido sugars can prevent the formation of undesirable oxazoline side products during glycosylation reactions.[3] Similarly, in peptide synthesis, it can be used to prevent aspartimide formation.[7][8]

Protection of Functional Groups

The introduction of the DMB group is typically achieved through a Williamson ether synthesis for alcohols or by reaction with a DMB-halide for amines.

Protection of Alcohols

The protection of an alcohol as its DMB ether is a straightforward and high-yielding process.

Experimental Protocol: Protection of an Alcohol with 2,4-Dimethoxybenzyl Chloride (DMB-Cl) [1]

-

Materials:

-

Alcohol (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

-

2,4-Dimethoxybenzyl chloride (1.2 equiv)

-

-

Procedure:

-

To a stirred solution of the alcohol in anhydrous THF at 0 °C, add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2,4-dimethoxybenzyl chloride in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Deprotection Strategies

The key advantage of the DMB group lies in the variety and mildness of the conditions under which it can be cleaved. The choice of deprotection method is dictated by the presence of other functional groups within the molecule, allowing for strategic and selective deprotection.

Acidic Cleavage

The enhanced stability of the 2,4-dimethoxybenzyl cation, formed upon protonation and departure of the protected functional group, facilitates the cleavage of DMB ethers under mild acidic conditions.[3] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.

Experimental Protocol: Acidic Cleavage of a DMB Ether using TFA [3]

-

Materials:

-

DMB-protected compound (1.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Cation scavenger (e.g., toluene or anisole, 10-20 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the DMB-protected compound in anhydrous dichloromethane.

-

Add a cation scavenger to the solution.

-

Cool the solution to 0 °C and add a solution of TFA in CH₂Cl₂ (e.g., 20% v/v) dropwise with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

The following diagram illustrates the mechanism of acid-catalyzed cleavage of a DMB-protected alcohol.

Caption: Mechanism of acid-catalyzed DMB ether cleavage.

Oxidative Cleavage

DMB ethers can be efficiently cleaved under neutral conditions using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5] This method provides an orthogonal deprotection pathway to acid- and base-labile protecting groups.

Experimental Protocol: Oxidative Cleavage of a DMB Ether using DDQ [3][5]

-

Materials:

-

DMB-protected compound (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.5 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the DMB-protected substrate in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Cool the solution to 0 °C and add DDQ portion-wise. The reaction mixture will typically turn dark.

-

Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC. The reaction is usually complete within 1-3 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

The mechanism of oxidative cleavage with DDQ is depicted below.

Caption: Mechanism of oxidative DMB ether cleavage with DDQ.

Comparative Data

The enhanced lability of the DMB group compared to other common benzyl-type protecting groups is a key factor in its utility. The following table summarizes typical cleavage conditions and relative stabilities.

| Protecting Group | Typical Acidic Cleavage Conditions | Typical Oxidative Cleavage Reagent | Relative Stability |

| Benzyl (Bn) | Strong acids (e.g., HBr/AcOH) | Resistant | High |

| p-Methoxybenzyl (PMB) | Moderate acids (e.g., TFA, DDQ) | DDQ, CAN | Moderate |

| 2,4-Dimethoxybenzyl (DMB) | Mild acids (e.g., dilute TFA, DDQ) | DDQ, CAN | Low |

Applications in Complex Synthesis

The unique properties of the DMB group have led to its widespread adoption in various areas of organic synthesis, particularly in the synthesis of complex natural products, peptides, and carbohydrates.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the aggregation of growing peptide chains on the solid support can lead to incomplete reactions and low yields. The introduction of a DMB group on the backbone amide nitrogen disrupts the hydrogen bonding network responsible for this aggregation.[6]

The following workflow illustrates the role of the DMB group in an orthogonal SPPS strategy for the synthesis of a cyclic peptide.

Caption: Orthogonal SPPS workflow for cyclic peptide synthesis.[4]

Carbohydrate Chemistry

In the synthesis of complex oligosaccharides, the DMB group serves as an acid-labile protecting group for hydroxyl functionalities. Its graded lability compared to other benzyl-type ethers allows for hierarchical deprotection strategies, which are essential for the controlled assembly of carbohydrate building blocks.[3]

Conclusion

The dimethoxybenzyl group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its heightened sensitivity to both acidic and oxidative cleavage provides a level of finesse and selectivity that is often required in the synthesis of complex, multifunctional molecules. From preventing aggregation in peptide synthesis to enabling orthogonal protection strategies in natural product synthesis, the DMB group continues to be a cornerstone of advanced organic chemistry, empowering researchers and drug development professionals to construct intricate molecular architectures with greater precision and efficiency.

References

Synthesis and Characterization of N-benzyl-3,4-DMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzyl-3,4-dimethoxyamphetamine (N-benzyl-3,4-DMA), an analytical reference standard classified as an amphetamine. This document details the synthetic route via reductive amination and outlines the analytical methods for its characterization, including spectroscopic and chromatographic techniques. All data is presented in a structured format for clarity and ease of comparison.

Physicochemical Properties

N-benzyl-3,4-DMA hydrochloride is a crystalline solid with the following properties:

| Property | Value | Reference |

| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [1] |

| Synonyms | N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115 | [1][2] |

| CAS Number | 2980-07-6 (HCl salt) | [1][2] |

| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [2] |

| Formula Weight | 321.8 g/mol | [2] |

| Appearance | White powder | [1] |

| Purity | ≥98% | [2] |

| Melting Point | 174.06 °C (HCl salt) | [1] |

| λmax | 231 nm | [2] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |

Synthesis by Reductive Amination

The primary synthetic route to N-benzyl-3,4-DMA is through the reductive amination of 3,4-dimethoxyamphetamine (3,4-DMA) with benzaldehyde. This method involves the formation of an intermediate imine, which is subsequently reduced to the secondary amine.

Experimental Protocol

Materials:

-

3,4-dimethoxyamphetamine hydrochloride (3,4-DMA HCl)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

-

To a solution of 3,4-dimethoxyamphetamine hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature.

-

Add benzaldehyde (1.1 equivalents) to the solution and stir for an additional 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude freebase of N-benzyl-3,4-DMA.

-

Purify the crude product by column chromatography on silica gel.

-

For the hydrochloride salt, dissolve the purified freebase in a minimal amount of diethyl ether or isopropanol and add a solution of hydrochloric acid in the respective solvent dropwise until precipitation is complete.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield N-benzyl-3,4-DMA hydrochloride as a white solid.

Caption: Synthetic workflow for N-benzyl-3,4-DMA HCl.

Characterization Data

The structural confirmation and purity of synthesized N-benzyl-3,4-DMA are established using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the chemical structure by identifying the proton environments in the molecule.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Sample Preparation: ~12 mg/mL in D₂O with TSP as a 0 ppm reference.[1]

-

Parameters:

-

Pulse Angle: 90°

-

Delay between pulses: 45 seconds[1]

-

¹H NMR Data (400 MHz, D₂O): The spectrum would show characteristic peaks for the aromatic protons of the benzyl and dimethoxyphenyl rings, the methoxy groups, the aliphatic protons of the propane chain, and the benzylic protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the compound and to confirm its molecular weight and fragmentation pattern.

Experimental Protocol:

-

Instrument: Agilent Gas Chromatograph with a Mass Selective Detector.[1]

-

Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

-

Carrier Gas: Helium at 1.5 mL/min.[1]

-

Injector Temperature: 280°C.[1]

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold for 9.0 min.[1]

-

MS Parameters:

GC-MS Data:

| Parameter | Value | Reference |

|---|---|---|

| Retention Time | 13.07 min | [1] |

| Molecular Ion (M+) | m/z 285 (for freebase) | [1] |

| Major Fragments | Characteristic fragments corresponding to the loss of benzyl and other moieties. |[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrument: FTIR with a diamond ATR attachment.[1]

-

Scan Parameters:

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹[1]

-

FTIR Data: The spectrum would display characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether).

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of Benzyl-(3,4-dimethoxy-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of the secondary amine, benzyl-(3,4-dimethoxy-benzyl)-amine. The presented methodology is based on the robust and highly selective reductive amination technique, a widely used transformation in organic synthesis and medicinal chemistry for the controlled alkylation of amines.[1][2][3]

Introduction

N-alkylation of secondary amines is a fundamental reaction in the synthesis of a vast array of biologically active molecules and pharmaceutical compounds. The introduction of alkyl groups to a nitrogen atom can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Benzyl-(3,4-dimethoxy-benzyl)-amine serves as a versatile scaffold, and its further functionalization through N-alkylation can lead to novel derivatives with potential therapeutic applications.

This protocol details a reliable method for the N-methylation of benzyl-(3,4-dimethoxy-benzyl)-amine using formaldehyde through reductive amination with sodium triacetoxyborohydride as the reducing agent. This method is favored for its mild reaction conditions and its ability to minimize the overalkylation that can be problematic with other methods like direct alkylation with alkyl halides.[4][5]

Data Presentation

The following table summarizes the expected quantitative data for the N-methylation of benzyl-(3,4-dimethoxy-benzyl)-amine. The data is representative of typical yields and purity achievable with the described protocol.

| Parameter | Value | Method of Analysis |

| Starting Material | Benzyl-(3,4-dimethoxy-benzyl)-amine | --- |

| Molecular Weight | 257.33 g/mol [6] | --- |

| Product | N-Methyl-benzyl-(3,4-dimethoxy-benzyl)-amine | --- |

| Expected Yield | 85-95% | Gravimetric analysis after purification |

| Purity | >98% | HPLC, ¹H NMR |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | Thermometer |

| Reaction Time | 12-18 hours | TLC Monitoring |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | See expected shifts in protocol | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) | See expected shifts in protocol | NMR Spectroscopy |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₇H₂₂NO₂⁺ | Mass Spectrometry |

Experimental Protocol

N-Methylation of Benzyl-(3,4-dimethoxy-benzyl)-amine via Reductive Amination

This protocol describes the synthesis of N-methyl-benzyl-(3,4-dimethoxy-benzyl)-amine from benzyl-(3,4-dimethoxy-benzyl)-amine and formaldehyde.

Materials:

-

Benzyl-(3,4-dimethoxy-benzyl)-amine

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add benzyl-(3,4-dimethoxy-benzyl)-amine (1.0 eq). Dissolve the amine in 1,2-dichloroethane (or dichloromethane) to a concentration of approximately 0.1 M.

-

Addition of Aldehyde: To the stirred solution, add formaldehyde (1.2 eq, 37% aqueous solution) at room temperature. Stir the mixture for 30-60 minutes. The formation of the intermediate iminium ion is expected during this time.

-

Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-18 hours.

-

Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-methyl-benzyl-(3,4-dimethoxy-benzyl)-amine.[7]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8][9]

Experimental Workflow Diagram

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 5. Amine alkylation - Wikipedia [en.wikipedia.org]

- 6. Benzyl-(3,4-dimethoxy-benzyl)-amine | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Analytical methods for the quantification of Benzyl-(3,4-dimethoxy-benzyl)-amine

An Application Note on the Quantitative Analysis of Benzyl-(3,4-dimethoxy-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of Benzyl-(3,4-dimethoxy-benzyl)-amine. The protocols described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation. Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.

Chemical Information:

| Compound Name | Benzyl-(3,4-dimethoxy-benzyl)-amine |

| Synonyms | N-benzyl-1-(3,4-dimethoxyphenyl)methanamine |

| CAS Number | 13174-24-8[1][2] |

| Molecular Formula | C16H19NO2[1][2] |

| Molecular Weight | 257.33 g/mol [1][2] |

| Chemical Structure |

|

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Benzyl-(3,4-dimethoxy-benzyl)-amine in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (for mobile phase modification)

-

Orthophosphoric acid (for pH adjustment)

-

Water (HPLC grade)

-

Benzyl-(3,4-dimethoxy-benzyl)-amine reference standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 50mM Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) (70:30, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 40 °C[3] |

| Detection Wavelength | 220 nm[3] |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions:

-

Mobile Phase Preparation: Prepare a 50mM triethylamine solution in water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzyl-(3,4-dimethoxy-benzyl)-amine reference standard and dissolve in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing Benzyl-(3,4-dimethoxy-benzyl)-amine in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Determine the concentration of Benzyl-(3,4-dimethoxy-benzyl)-amine in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

| Parameter | Expected Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of Benzyl-(3,4-dimethoxy-benzyl)-amine in complex matrices such as biological fluids.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Benzyl-(3,4-dimethoxy-benzyl)-amine reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2. Chromatographic and Mass Spectrometric Conditions:

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 mm x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in Water[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 258.1 (M+H)⁺ |

| Product Ions (m/z) | To be determined by infusion and fragmentation of the standard. Likely fragments would correspond to the benzyl (m/z 91) and dimethoxybenzyl (m/z 151) moieties. |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

3. Preparation of Solutions:

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described above.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Benzyl-(3,4-dimethoxy-benzyl)-amine reference standard and dissolve in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each standard should contain the internal standard at a fixed concentration.

-

Sample Preparation (e.g., for Plasma): To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standard solutions.

-

Determine the concentration of Benzyl-(3,4-dimethoxy-benzyl)-amine in the sample using the calibration curve.

Quantitative Data Summary (LC-MS/MS)

| Parameter | Expected Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Analytical Workflow

References

- 1. Benzyl-(3,4-dimethoxy-benzyl)-amine | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for Benzyl-(3,4-dimethoxy-benzyl)-amine

An HPLC (High-Performance Liquid Chromatography) method for the quantitative analysis of Benzyl-(3,4-dimethoxy-benzyl)-amine has been developed. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed for the determination of purity and quantification of the compound in various sample matrices.

Chromatographic Conditions

A reversed-phase HPLC method was established for the analysis of Benzyl-(3,4-dimethoxy-benzyl)-amine. The separation is achieved on a C18 stationary phase with a gradient elution profile using a mobile phase consisting of acetonitrile and a phosphate buffer. Detection is performed using a UV detector.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| UV Detection | 230 nm |

| Run Time | 25 minutes |

Experimental Protocol

Reagents and Materials

-